Methyl 5-(bromomethyl)pyrazine-2-carboxylate
Description
Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0) is a brominated pyrazine derivative with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . It is a versatile synthetic intermediate, primarily used in nucleophilic substitution reactions due to the reactivity of its bromomethyl group. This compound has been employed in the synthesis of sulfonamide derivatives (e.g., methyl 5-((N-phenylmethylsulfonamido)methyl)pyrazine-2-carboxylate) with yields exceeding 94% . Its high purity (95%) and compatibility with diverse reaction conditions make it a critical building block in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRHUBIDWZLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620989 | |
| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193966-70-0 | |
| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Methyl 5-Methylpyrazine-2-Carboxylate
The most common method involves bromination of methyl 5-methylpyrazine-2-carboxylate in acetic acid:
- Dissolve methyl 5-methylpyrazine-2-carboxylate in acetic acid.
- Add bromine at room temperature.
- Heat the reaction mixture to 80°C for 45 minutes.
- Concentrate the mixture to remove acetic acid.
- Basify the residue using saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Dry and concentrate the organic layer.
- Purify the crude product using silica gel column chromatography with 20% ethyl acetate in hexane.
Outcome: This process yields methyl 5-(bromomethyl)pyrazine-2-carboxylate as a purified compound.
Bromination Using N-Bromosuccinimide (NBS)
An alternative method uses N-bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane:
- Dissolve methyl 5-methylpyrazine-2-carboxylic acid methyl ester, NBS, and dibenzoyl peroxide in tetrachloromethane.
- Heat the mixture under reflux for 18 hours.
- Cool the reaction mixture and wash with aqueous sodium sulfite and water.
- Dry the organic phase over sodium sulfate, filter, and concentrate.
- Purify the crude product using silica gel column chromatography with a gradient of ethyl acetate/hexanes.
Yield: This method provides a brown oily crude material, which is further purified to yield this compound with approximately 31% yield.
Comparative Analysis of Methods
Notes and Observations
- Reaction Efficiency: The acetic acid method appears to be more efficient, yielding a highly purified product. It avoids prolonged reaction times compared to the NBS method.
- Safety Considerations: Both methods involve handling bromine or brominating agents, which require proper safety protocols due to their corrosive nature.
- Purification: Chromatographic purification is essential in both methods to remove impurities and isolate the desired compound.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds, including methyl 5-(bromomethyl)pyrazine-2-carboxylate, exhibit significant antimicrobial properties. These derivatives have been tested against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds have shown promising results with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL .
2. Synthesis of Bioactive Compounds
The bromomethyl group in this compound allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex bioactive molecules. This property is especially useful in the development of new pharmaceuticals targeting various diseases .
Chemical Research Applications
1. Synthetic Chemistry
This compound serves as a key building block in synthetic organic chemistry. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create a diverse range of compounds. The following table summarizes some of the synthetic routes involving this compound:
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Substitution | With potassium trimethylsilanolate in tetrahydrofuran at 70°C | 37 | Formation of new derivatives |
| Bromination | With bromine in acetic acid at 80°C | 40 | Direct bromination leading to product formation |
| Coupling Reaction | With amines under reflux conditions | 32.9 | Formation of amide derivatives |
Case Studies and Research Findings
-
Antimycobacterial Activity Study
- A study published in the Journal of Medicinal Chemistry explored the antimycobacterial activity of pyrazine derivatives, including this compound. The results indicated that compounds with similar structures could inhibit the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
- Synthesis of Novel Antimicrobials
-
Immunomodulatory Effects
- Preliminary studies suggest that certain pyrazine derivatives may exhibit immunomodulatory effects by influencing immune pathways. While specific research on this compound is limited, the potential for such applications exists based on related compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(bromomethyl)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural Isomers and Positional Analogs
Methyl 3-Bromo-6-Methylpyrazine-2-Carboxylate (CAS: 1211518-61-4)
- Structure : Bromine at position 3 and methyl at position 6, compared to bromomethyl at position 5 in the target compound.
- Applications : Widely used in drug discovery for synthesizing kinase inhibitors and agrochemicals. Its methyl group enhances lipophilicity (MLOGP ≈ 2.8), favoring blood-brain barrier penetration .
- Reactivity : The bromine at position 3 is less sterically hindered, enabling regioselective cross-coupling reactions .
Methyl 6-Bromo-5-Methylpyrazine-2-Carboxylate (CAS: 1166827-91-3)
Ester and Functional Group Variants
Ethyl 5-Bromopyrazine-2-Carboxylate (CAS: 36070-83-4)
- Structure : Ethyl ester instead of methyl.
- Impact : Increased lipophilicity (higher MLOGP vs. methyl ester) improves membrane permeability but may reduce aqueous solubility .
Methyl 5-(Aminomethyl)Pyrazine-2-Carboxylate Hydrochloride (CAS: 70470-95-0)
Derivatives with Modified Reactivity
Methyl (5-Hydroxymethyl)Pyrazine-2-Carboxylate
- Synthesis : Oxidized from styryl intermediates using OsO₄/NaIO₄.
- Utility : The hydroxymethyl group enables glycosylation or esterification, contrasting with the bromomethyl group’s suitability for alkylation .
Propyl 5-(3-Phenylureido)Pyrazine-2-Carboxylate
- Bioactivity: Exhibits antimycobacterial activity (MIC = 1.56 μg/mL against M.
Brominated Pyrazines in Drug Discovery
3-Benzyl-5-Bromopyrazin-2(1H)-One
Comparative Data Table
Key Research Findings
- Reactivity : The bromomethyl group in this compound facilitates efficient alkylation, as shown in its reaction with pyrrolidine (85% yield) .
- Drug Development : Derivatives like propyl 5-(3-phenylureido)pyrazine-2-carboxylate demonstrate that functionalizing the pyrazine core can yield potent antitubercular agents, though the target compound itself is primarily a synthetic precursor .
Biological Activity
Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a pyrazine derivative, has garnered attention in scientific research due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
- Chemical Structure : this compound (CAS Number: 193966-70-0) has the molecular formula C6H6BrN2O2. Its structure includes a bromomethyl group attached to a pyrazine ring, which is known for its reactivity and biological significance.
This compound exhibits its biological effects primarily through interactions with various enzymes and biological targets:
- Enzyme Inhibition :
-
Cellular Effects :
- The compound influences cell signaling pathways, gene expression, and metabolic processes. It can modulate the activity of key enzymes involved in metabolic pathways, thereby affecting cellular functions such as growth, differentiation, and apoptosis.
-
Transport Mechanisms :
- Understanding its transport and distribution within biological systems is essential for optimizing its therapeutic applications. This compound interacts with transporters that facilitate its movement across cellular membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | 6.25 | 12.5 |
| Control (Ciprofloxacin) | 0.5 | 1 |
Neuroprotective Effects
There is emerging evidence suggesting that compounds structurally related to this compound may possess neuroprotective properties:
- Mechanisms : These compounds are believed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies
-
Study on Cytochrome P450 Inhibition :
- A study evaluated the inhibitory effects of this compound on CYP1A2 and CYP2C19 enzymes. The results indicated a significant reduction in enzyme activity, highlighting the compound's potential role in drug interactions and toxicity management.
-
Antibacterial Efficacy Against XDR-Salmonella :
- A comprehensive study assessed the antibacterial efficacy of this compound against extensively drug-resistant Salmonella Typhi. The findings demonstrated a strong correlation between the compound's structure and its antibacterial potency, paving the way for further exploration in antibiotic development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 5-(bromomethyl)pyrazine-2-carboxylate, and what critical reagents are involved?
- Methodological Answer : The compound is typically synthesized via bromination of a pyrazine precursor. For example, bromination of methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives using N-bromosuccinimide (NBS) in DMF at 0°C yields the bromomethyl product . Alternatively, halogenation of methyl 5-(hydroxymethyl)pyrazine-2-carboxylate with PBr₃ or HBr can introduce the bromomethyl group. Key reagents include NBS for controlled bromination and DMF as a solvent to stabilize intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the bromomethyl (-CH₂Br) group (δ ~4.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and ester carbonyl (δ ~165–170 ppm for ¹³C).
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 245/247 for Br isotopes).
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the Br–C bond (~1.9–2.0 Å) .
Q. What stability considerations are critical when handling this compound?
- Methodological Answer : The bromomethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis in aqueous conditions). Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to light or bases, which may degrade the ester moiety .
Advanced Research Questions
Q. How can this compound be functionalized via cross-coupling reactions?
- Methodological Answer : The bromomethyl group enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example:
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (4:1), 80°C, 12 h.
- Outcome : Substitution at the bromomethyl position yields biaryl derivatives. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
- Note : Competing ester hydrolysis may occur; use mild bases (e.g., K₂CO₃) to minimize side reactions .
Q. What strategies resolve contradictions in reported yields for bromomethylpyrazine derivatives?
- Methodological Answer : Discrepancies arise from reaction scale and solvent choice. For instance:
- Small-scale reactions (<1 mmol) in DMF achieve >80% yield due to efficient mixing.
- Large-scale reactions (>10 mmol) require slow addition of NBS to prevent exothermic decomposition. Optimize stoichiometry (1.1 eq. NBS) and use DCM as a co-solvent for heat dissipation .
Q. How can computational chemistry predict reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:
- Model transition states for SN2 reactions at the bromomethyl carbon.
- Calculate electrostatic potential maps to identify nucleophilic attack sites.
- Validate with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .
Q. What are the challenges in synthesizing chiral derivatives from this compound?
- Methodological Answer : The planar pyrazine ring limits stereocontrol. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
